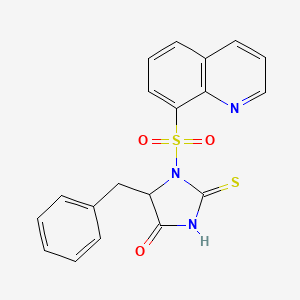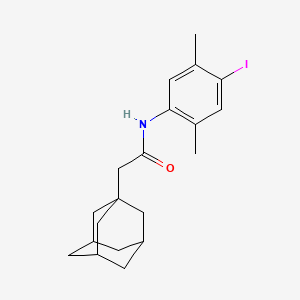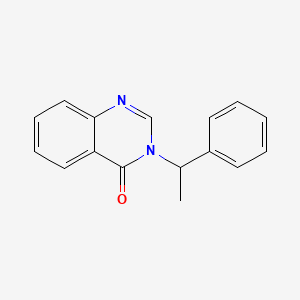![molecular formula C15H16FN3S B4134885 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4134885.png)
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
Übersicht
Beschreibung
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione, also known as FLT-5, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FLT-5 is a heterocyclic compound that contains a triazatricyclo ring system and a thione group.
Wirkmechanismus
The mechanism of action of 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation, bacterial growth, and inflammation. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione also inhibits the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication and cell division. Additionally, 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, antibacterial activity, and anti-inflammatory effects. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has also been found to inhibit the growth of bacterial cells by inhibiting the activity of bacterial enzymes involved in DNA replication and cell division. Additionally, 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has several advantages for lab experiments, including its stability, solubility, and low toxicity. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is stable under various conditions and can be easily synthesized in the lab. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is also soluble in various solvents, which makes it easy to use in various assays. Additionally, 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has low toxicity, which makes it safe to use in lab experiments. However, 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has some limitations, including its limited availability and high cost. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is not readily available in the market, and its synthesis requires specialized equipment and expertise, which can make it expensive.
Zukünftige Richtungen
There are several future directions for 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione research, including its application in drug development, its potential as a therapeutic agent for various diseases, and its use in nanotechnology. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has shown promising results in various scientific research applications, and its potential as a drug candidate for cancer and bacterial infections needs to be explored further. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione can also be used in nanotechnology, where it can be used as a building block for the synthesis of various nanostructures. Additionally, the synthesis of 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione analogs and derivatives can be explored to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is a novel compound that has shown promising results in various scientific research applications. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has potential applications in cancer treatment, antibacterial activity, and anti-inflammatory effects. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, bacterial growth, and inflammation. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has several advantages for lab experiments, including its stability, solubility, and low toxicity. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione research has several future directions, including its application in drug development, its potential as a therapeutic agent for various diseases, and its use in nanotechnology.
Wissenschaftliche Forschungsanwendungen
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has shown promising results in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory effects. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has also shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c16-11-3-1-2-10(8-11)13-14-12(17-15(20)18-13)9-4-6-19(14)7-5-9/h1-3,8-9,13H,4-7H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYIRMCDZIGSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4134831.png)
![methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4134845.png)

![N,N'-bis(2-furylmethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4134854.png)


![N-{2-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4134873.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4134889.png)

![N-{3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4134901.png)
![ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4134909.png)
![2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4134914.png)
![N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4134916.png)